Cas no 2172066-32-7 (4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol)

4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol structure
2172066-32-7 structure
商品名:4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol
CAS番号:2172066-32-7
MF:C11H18F2O2
メガワット:220.256230831146
CID:6213786
PubChem ID:165873301

4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol
    • 2172066-32-7
    • 4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
    • EN300-1632271
    • インチ: 1S/C11H18F2O2/c1-8-6-9(8,7-14)10(15)2-4-11(12,13)5-3-10/h8,14-15H,2-7H2,1H3
    • InChIKey: IWGVDJBGGANRBX-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(CC1)(C1(CO)CC1C)O)F

計算された属性

  • せいみつぶんしりょう: 220.12748614g/mol
  • どういたいしつりょう: 220.12748614g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 40.5Ų

4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1632271-2.5g
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
2.5g
$2520.0 2023-05-26
Enamine
EN300-1632271-0.25g
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
0.25g
$1183.0 2023-05-26
Enamine
EN300-1632271-10.0g
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
10g
$5528.0 2023-05-26
Enamine
EN300-1632271-10000mg
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
10000mg
$5528.0 2023-09-22
Enamine
EN300-1632271-0.1g
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
0.1g
$1131.0 2023-05-26
Enamine
EN300-1632271-0.05g
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
0.05g
$1080.0 2023-05-26
Enamine
EN300-1632271-500mg
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
500mg
$1234.0 2023-09-22
Enamine
EN300-1632271-50mg
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
50mg
$1080.0 2023-09-22
Enamine
EN300-1632271-100mg
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
100mg
$1131.0 2023-09-22
Enamine
EN300-1632271-250mg
4,4-difluoro-1-[1-(hydroxymethyl)-2-methylcyclopropyl]cyclohexan-1-ol
2172066-32-7
250mg
$1183.0 2023-09-22

4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol 関連文献

4,4-difluoro-1-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-olに関する追加情報

Recent Advances in the Study of 4,4-Difluoro-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol (CAS: 2172066-32-7)

In recent years, the compound 4,4-difluoro-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol (CAS: 2172066-32-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane and cyclohexane ring systems, has shown promising potential in various therapeutic applications. The presence of difluoromethyl and hydroxymethyl groups enhances its reactivity and bioavailability, making it a valuable candidate for drug development.

Recent studies have focused on the synthesis and optimization of this compound, aiming to improve its yield and purity. Advanced techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to achieve high enantiomeric purity, which is critical for its pharmacological activity. Researchers have also explored its mechanism of action, particularly its interaction with biological targets such as enzymes and receptors, to elucidate its therapeutic potential.

One of the key findings from recent research is the compound's ability to modulate specific signaling pathways involved in inflammation and cancer. In vitro and in vivo studies have demonstrated its efficacy in inhibiting pro-inflammatory cytokines and inducing apoptosis in cancer cells. These findings suggest that 4,4-difluoro-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol could serve as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.

Furthermore, structural-activity relationship (SAR) studies have been conducted to identify the critical functional groups responsible for its biological activity. Modifications to the cyclopropane and cyclohexane rings, as well as the introduction of additional substituents, have been explored to enhance its potency and selectivity. These efforts have led to the discovery of several derivatives with improved pharmacokinetic properties and reduced toxicity.

In addition to its therapeutic potential, the compound has also been investigated for its applications in chemical biology. Its unique structure and reactivity make it a valuable tool for probing biological systems and studying enzyme mechanisms. For instance, it has been used as a substrate for fluorinases, enzymes that catalyze the incorporation of fluorine into organic molecules, which is a key step in the synthesis of fluorinated pharmaceuticals.

Despite these advancements, challenges remain in the development of 4,4-difluoro-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol as a therapeutic agent. Issues such as scalability of synthesis, stability under physiological conditions, and potential off-target effects need to be addressed. Future research directions may include the development of more efficient synthetic routes, detailed pharmacokinetic and pharmacodynamic studies, and preclinical evaluation in disease models.

In conclusion, the compound 4,4-difluoro-1-(hydroxymethyl)-2-methylcyclopropylcyclohexan-1-ol represents a promising avenue for drug discovery and chemical biology research. Its unique structural features and biological activities make it a valuable subject of study, with potential applications in treating inflammatory diseases and cancer. Continued research and development efforts are expected to further elucidate its therapeutic potential and pave the way for its clinical translation.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd